molecular formula C29H32N4O2S B15088110 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 477313-68-1

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B15088110
CAS No.: 477313-68-1
M. Wt: 500.7 g/mol
InChI Key: WRYLHVIXSVARCV-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C29H32N4O2S and a molecular weight of 500.668 g/mol . This compound is characterized by the presence of a triazole ring, a sulfanyl group, and various substituted phenyl groups, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:

These compounds share similar core structures but differ in the substitution patterns on the phenyl rings, which can lead to variations in their chemical and biological properties.

Properties

CAS No.

477313-68-1

Molecular Formula

C29H32N4O2S

Molecular Weight

500.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C29H32N4O2S/c1-19-7-8-20(2)25(17-19)30-26(34)18-36-28-32-31-27(21-9-11-22(12-10-21)29(3,4)5)33(28)23-13-15-24(35-6)16-14-23/h7-17H,18H2,1-6H3,(H,30,34)

InChI Key

WRYLHVIXSVARCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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